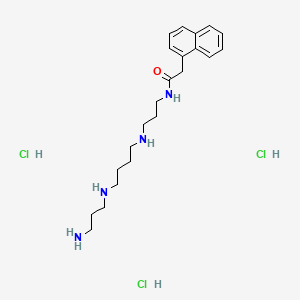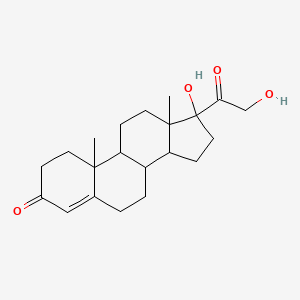
Cortexolone
説明
Cortexolone, also known as 11-Deoxycortisol or 17α,21-Dihydroxyprogesterone, is an endogenous glucocorticoid steroid hormone and a metabolic intermediate toward cortisol . It is an important compound in the field of organic chemistry and has recently witnessed a rapid rise in the use of chemoenzymatic strategies for the synthesis of complex molecules .
Synthesis Analysis
Cortexolone can be synthesized from the commercially available andros-4-ene-3,17-dione . The field of organic chemistry has recently witnessed a rapid rise in the use of chemoenzymatic strategies for the synthesis of complex molecules. Under this paradigm, biocatalytic methods and contemporary synthetic methods are used synergistically in a multistep approach toward a target molecule .
Molecular Structure Analysis
Cortexolone has a molecular formula of C21H30O4 and a molar mass of 346.47 . It is believed to compete with the androgen dihydrotestosterone (DHT) for binding to androgen receptors in the sebaceous gland and hair follicles .
Physical And Chemical Properties Analysis
Cortexolone is a solid at 20 degrees Celsius . It has a density of 1.22g/cm³, a melting point of 205-208℃, a boiling point of 524.5°C at 760 mmHg, a flashing point of 285.1°C, and a refractive index of 1.577 .
科学的研究の応用
- Background : Clascoterone is approved for the topical treatment of acne vulgaris in patients aged 12 years and older .
- Mechanism of Action : Although the exact mechanism remains unclear, clascoterone is believed to compete with dihydrotestosterone (DHT) for binding to androgen receptors in sebaceous glands and hair follicles. By attenuating signaling pathways, it helps manage acne pathogenesis .
- Clinical Evidence : Clinical studies demonstrated its efficacy, with higher treatment success rates and reductions in noninflammatory and inflammatory lesions compared to vehicle .
- Investigation : Ongoing clinical studies in Germany and the USA explore a different clascoterone formulation (higher drug concentration) for androgenetic alopecia .
- Potential Mechanism : Clascoterone’s antiandrogenic properties may inhibit DHT-stimulated signaling in dermal papilla cells, potentially benefiting hair growth .
- Antiandrogenic Properties : Clascoterone binds to androgen receptors with high affinity, selectively inhibiting DHT-stimulated signaling .
- Safety and Efficacy : Studies support its safety and effectiveness in treating acne vulgaris, positioning it as a topical antiandrogen .
- Unique Structure : Cortexolone-17α-propionate (clascoterone) has a distinct conformation compared to other steroidal androgens and antiandrogens .
- Theoretical Calculations : Researchers characterized its conformation using theoretical calculations at the B3LYP/6-31G (d) level .
- Administration : Clascoterone cream 1% is recommended for acne vulgaris. Apply a thin uniform layer twice daily (morning and evening) after gently cleaning the affected area .
- Age Group : Approved for patients aged 12 years and older .
Acne Vulgaris
Androgenetic Alopecia (Male Pattern Hair Loss)
Selective Topical Activity
Conformational Characterization
Clinical Recommendations
作用機序
Target of Action
Cortexolone, also known as Clascoterone, primarily targets the Androgen Receptors (ARs) . These receptors are expressed throughout the skin, including sebaceous glands, sebocytes, and dermal papilla cells . The role of ARs is crucial in the regulation of various cellular functions such as homeostasis, reproduction, development, and metabolism .
Mode of Action
Cortexolone binds to the androgen receptors with high affinity . It works by competing with androgens for binding to androgen receptors, thereby blocking the androgen receptor signaling cascades . This antagonistic action inhibits the effects of testosterone and dihydrotestosterone (DHT), which are androgens that bind to the ARs and contribute to the development of androgen-dependent conditions such as acne and alopecia .
Biochemical Pathways
The primary biochemical pathway affected by Cortexolone involves the androgen receptor signaling cascades . By blocking these cascades, Cortexolone inhibits processes that promote acne pathogenesis, such as sebaceous gland proliferation, excess sebum production, and inflammatory pathways . It also blocks the effects of testosterone and DHT, thereby regulating the synthesis of lipids incorporated into sebum and the production of cytokines found in inflammatory acne lesions .
Result of Action
The molecular and cellular effects of Cortexolone’s action primarily involve the inhibition of AR-regulated transcription and androgen-regulated lipid and inflammatory cytokine production . In vitro studies have shown that the antiandrogenic effects of Cortexolone occur in a dose-dependent manner in human primary sebocytes .
将来の方向性
特性
IUPAC Name |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H30O4/c1-19-8-5-14(23)11-13(19)3-4-15-16(19)6-9-20(2)17(15)7-10-21(20,25)18(24)12-22/h11,15-17,22,25H,3-10,12H2,1-2H3/t15-,16+,17+,19+,20+,21+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHBHBVVOGNECLV-OBQKJFGGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H30O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8045642 | |
| Record name | Cortodoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Cortexolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
Cortodoxone | |
CAS RN |
152-58-9 | |
| Record name | 11-Deoxycortisol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152-58-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cortodoxone [USAN:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000152589 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cortodoxone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8045642 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cortodoxone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.279 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CORTODOXONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WDT5SLP0HQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Cortexolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
215 °C | |
| Record name | Cortexolone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000015 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



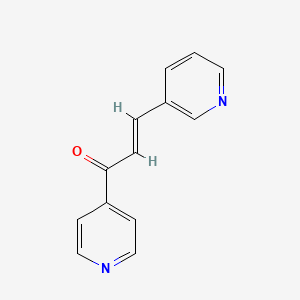
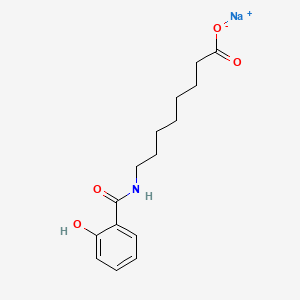


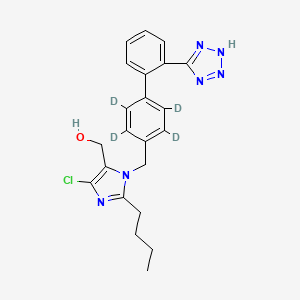
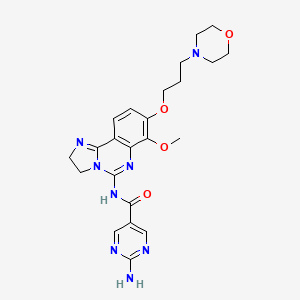
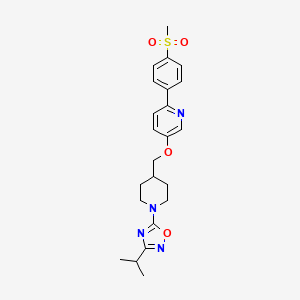

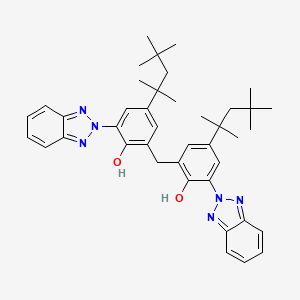
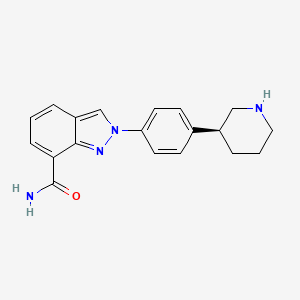
![4-chloro-5-cyano-N-[2-(diethylamino)ethyl]-2-methoxybenzamide;hydrochloride](/img/structure/B1663561.png)


